molecular formula C14H14N2O4S2 B2993577 (3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester CAS No. 327093-16-3

(3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester

Cat. No.: B2993577
CAS No.: 327093-16-3
M. Wt: 338.4
InChI Key: YGBRPQKMGCZUCD-UHFFFAOYSA-N
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Description

(3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester is a synthetic quinoxaline derivative designed for advanced chemical biology and drug discovery research. Quinoxalines, the core structural motif of this compound, are privileged scaffolds in medicinal chemistry, extensively documented for their diverse biological activities . This specific molecule features a disubstituted sulfanylacetate chain, a functional group known to enhance molecular interactions in biological systems. Compounds with similar structural features have demonstrated significant potential in scientific investigations, particularly as inhibitors for pathogenic microbes and cancer cell proliferation . Research on analogous quinoxaline derivatives has shown promising antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Furthermore, structurally related sulfanylacetate quinoxalines have exhibited potent antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with studies suggesting their mechanism may involve the inhibition of key enzymatic targets like VEGFR-2 or interactions with the thymidylate synthase homodimer interface . The molecule's design allows for further chemical modifications, making it a valuable intermediate for synthesizing more complex derivatives, such as peptidomimetics and hydrazides, to explore structure-activity relationships and optimize pharmacological properties . This product is provided For Research Use Only and is strictly not intended for personal, diagnostic, or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-19-11(17)7-21-13-14(22-8-12(18)20-2)16-10-6-4-3-5-9(10)15-13/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBRPQKMGCZUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2N=C1SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Thioether Formation: The quinoxaline derivative is then reacted with a thiol compound in the presence of a base to introduce the sulfanyl groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

(3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
(3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester C₁₄H₁₄N₂O₆S₂ (estimated) 382.4 (calc.) Two methoxycarbonylmethylsulfanyl (-SCH₂COOCH₃) groups N/A
Ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate (5) C₁₈H₁₆N₂O₂S 324.4 Phenyl group at C3, ethyl ester (-COOEt)
(3-Methylquinoxalin-2-yl)sulfanylacetic acid C₁₇H₁₄N₂O₂S 310.4 Phenyl group and methyl group at C3, carboxylic acid (-COOH)
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid C₁₄H₁₅N₃O₃S 305.4 Morpholine ring at C3, carboxylic acid (-COOH)
2-{2-[2-(3-Phenyl-quinoxalin-2-ylsulfanyl)-acetylamino]-acetyl}-malonic acid dimethyl ester (11c) C₂₃H₂₄N₄O₄S 452.5 Dipeptide chain (glycine derivative) and malonic acid dimethyl ester

Key Observations:

  • The target compound’s dual ester groups distinguish it from analogs like 5 (single ethyl ester) and carboxylic acid derivatives (e.g., ). This may improve lipophilicity and membrane permeability.
  • Peptide-functionalized derivatives (e.g., 11c) integrate amino acid residues, enabling targeted interactions with enzymes or receptors .

Physicochemical Properties

  • Spectroscopic Data:
    • 13C NMR: The target compound’s ester carbonyls would resonate near δ 170–172 ppm, similar to 5 (δ 171.9 ppm for -COOEt) .
    • Mass Spectrometry: Expected [M+Na]⁺ peak at m/z ~405 (calc. 382.4 + 23), comparable to 5 ([M+Na]⁺ at m/z 461) .
  • Solubility: Dual ester groups may reduce aqueous solubility compared to carboxylic acid analogs (e.g., ), but enhance organic solvent compatibility.

Biological Activity

(3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester is a quinoxaline derivative that has garnered attention due to its potential biological activities. Quinoxaline and its derivatives are known for a variety of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its efficacy against cancer cell lines and its mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C13H14N2O4S2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4\text{S}_2

This structure features a quinoxaline core, which is linked to a methoxycarbonyl group and a sulfanyl acetic acid moiety.

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit various biological activities. Notably, the compound has shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial properties.

Anticancer Activity

A study involving several quinoxaline derivatives assessed their effects on cancer cell viability using the MTT assay. The results indicated that certain derivatives, including those related to this compound, demonstrated significant inhibitory action against HCT-116 colorectal cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating a moderate level of potency against these cancer cells .

Compound IDStructureIC50 (µM)Cancer Cell Line
4aQuinoxaline derivative15HCT-116
5Quinoxaline derivative25HCT-116
6Quinoxaline derivative20HCT-116

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been shown to inhibit key enzymes involved in cancer cell signaling pathways, such as tyrosine kinases and c-MET kinase.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tumor Hypoxia Modulation : Some studies suggest that quinoxaline derivatives may affect tumor microenvironments by modulating oxygen levels, which is crucial for tumor growth .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have been investigated for their antimicrobial effects. The compound has exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli40

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of the compound significantly reduced the viability of HCT-116 cells compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.
  • In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor sizes in xenograft models. These results warrant further investigation into dosage optimization and long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxycarbonylmethylsulfanyl-quinoxalin-2-ylsulfanyl)-acetic acid methyl ester, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoxaline derivatives are often prepared by refluxing precursors like 2-chloro-3-phenylquinoxaline with thiol-containing reagents (e.g., methoxycarbonylmethyl thiol) in ethanol or acetonitrile under basic conditions (e.g., triethylamine). Reaction optimization includes adjusting solvent polarity, temperature (e.g., 61°C for 12 hours), and stoichiometry to maximize yields .
  • Data : Yields typically range from 57% to 82% depending on the alkylation or acylation step. For instance, hydrazide formation via hydrazine hydrate reflux achieves 82% yield .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include δ3.72 ppm (OCH3), δ3.87 ppm (SCH2), and δ171.9–172.12 ppm (ester C=O). Aromatic protons from the quinoxaline ring appear at δ7.28–8.12 ppm .
  • MS : MALDI-TOF in positive mode shows [M + Na]+ peaks (e.g., m/z 461 for derivatives), corroborating molecular weight .
    • Validation : Elemental analysis (e.g., C: 60.26%, H: 5.06%) matches theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for quinoxaline derivatives, such as variable anticancer efficacy across studies?

  • Methodology :

  • Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 1–100 µM) using MTT assays on cancer cell lines (e.g., HEK-293) to establish IC50 values .
  • Statistical Validation : Apply one-way ANOVA with post-hoc tests (p < 0.05) to differentiate treatment effects from noise .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., sulfonyl) show enhanced apoptosis induction compared to alkyl-substituted analogs, explaining potency disparities .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

  • Methodology :

  • In Silico Tools : Use EPI Suite or TEST software to estimate biodegradation half-life, logP, and toxicity. For example, ester groups may hydrolyze in aquatic environments, forming sulfonic acids .
  • Experimental Validation : Conduct OECD 301F biodegradability tests or HPLC-MS to track degradation products in simulated wastewater .

Q. What structural modifications enhance the compound’s enzyme inhibition potential, and how are SAR studies designed?

  • Methodology :

  • SAR Framework : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or amino groups) and assay against target enzymes (e.g., tyrosine kinases).
  • Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD). For example, quinoxaline-2-thiol derivatives inhibit kinases with KD values < 10 nM .

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